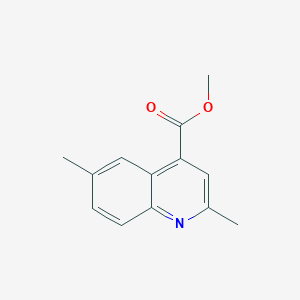

Methyl 2,6-dimethylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8-4-5-12-10(6-8)11(13(15)16-3)7-9(2)14-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOORBRWEMYQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,6 Dimethylquinoline 4 Carboxylate and Analogues

Classical Condensation and Annulation Routes to Quinoline (B57606) Carboxylates

Several named reactions, dating back to the late 19th century, form the foundation of quinoline synthesis. These methods typically involve the condensation of anilines with carbonyl compounds, followed by cyclization to form the characteristic bicyclic quinoline structure. iipseries.orgorganicreactions.org

Friedländer Reaction Applications in Substituted Quinoline Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward method for producing quinolines. organicreactions.orgwikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. organicreactions.orgresearchgate.netarabjchem.org This condensation can be catalyzed by either acids or bases, or in some cases, promoted by heat alone. organicreactions.orgresearchgate.net

There are two primary proposed mechanisms for the Friedländer reaction. The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization to yield the quinoline. The second proposed mechanism begins with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination to form the final quinoline product. wikipedia.org

The versatility of the Friedländer synthesis makes it a valuable tool for accessing a wide range of substituted quinolines, including those with carboxylate functionalities, by selecting the appropriate starting materials. nih.gov

Pfitzinger Reaction as a Pathway to Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. This method utilizes the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.comresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org

A notable application of this reaction is the synthesis of 2,6-dimethylquinoline-4-carboxylic acid from 5-methylindoline-2,3-dione. researchgate.net The Pfitzinger reaction is considered an extension of the Friedländer synthesis and is particularly useful for preparing quinoline-4-carboxylic acids, which can then be esterified to their corresponding esters, such as methyl 2,6-dimethylquinoline-4-carboxylate. organicreactions.org An improved Pfitzinger reaction has been developed that allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Starting Materials | Key Product Feature |

|---|---|---|

| Friedländer Reaction | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | General substituted quinolines |

| Pfitzinger Reaction | Isatin + α-methylene carbonyl | Quinoline-4-carboxylic acids |

| Doebner Reaction | Aniline (B41778) + aldehyde + pyruvic acid | Quinoline-4-carboxylic acids |

Doebner Reaction and Mechanistic Investigations into By-product Formation

The Doebner reaction is another classical method for synthesizing quinoline-4-carboxylic acids. It involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org The exact mechanism of the Doebner reaction is not fully understood, with two main proposals. One pathway suggests an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org

A significant challenge with the conventional Doebner reaction is that it often produces low yields when anilines with electron-withdrawing groups are used. nih.gov Research into the reaction mechanism has also focused on understanding and controlling the formation of by-products. For instance, in certain cases, cyclization can occur at the amino group instead of the benzene (B151609) ring, leading to the formation of pyrrolidine (B122466) derivatives. wikipedia.org A modified "Doebner hydrogen-transfer reaction" has been developed to improve yields for electron-deficient anilines. nih.gov

Other Established Quinoline Synthesis Methods (e.g., Combes Synthesis for related compounds)

The Combes quinoline synthesis, first described in 1888, is a method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate. wikipedia.org Subsequent acid-catalyzed ring closure of this intermediate leads to the formation of the substituted quinoline. wikipedia.org Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org

Other notable classical methods include the Doebner-von Miller reaction, which is an extension of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The Conrad-Limpach synthesis utilizes the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.org

Catalysis in the Synthesis of Quinoline Carboxylates

Modern synthetic chemistry has increasingly focused on the use of catalysts to improve the efficiency, selectivity, and environmental friendliness of reactions. The synthesis of quinoline carboxylates has benefited significantly from these advancements, particularly through the application of heterogeneous solid acid nano-catalysts.

Application of Heterogeneous Solid Acid Nano-catalysts

Heterogeneous solid acid nano-catalysts have emerged as a promising alternative to traditional homogeneous acid catalysts in quinoline synthesis. arabjchem.org These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. arabjchem.orgresearchgate.net

In the context of the Friedländer synthesis, various solid acid catalysts such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been successfully employed. arabjchem.orgresearchgate.net These catalysts facilitate the condensation and cyclodehydration steps, leading to high yields of poly-substituted quinolines. arabjchem.org For instance, the synthesis of quinoline derivatives has been achieved in high yields using these catalysts in ethanol (B145695) at moderate temperatures. arabjchem.org

The use of nano-catalysts, with their high surface area and unique electronic properties, can lead to enhanced catalytic activity. nih.gov For example, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been shown to be a highly effective metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov The high surface acidity of such catalysts is believed to be a key factor in their high performance. nih.gov Zeolite-based catalysts have also been investigated for the synthesis of quinolines from aniline and alcohols. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethylquinoline-4-carboxylic acid |

| 5-methylindoline-2,3-dione |

Transition Metal-Catalyzed Transformations (e.g., Suzuki Coupling on Quinoline Scaffolds)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds like quinoline. The Suzuki-Miyaura coupling, in particular, facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species using a palladium catalyst. wikipedia.org This methodology is highly effective for the synthesis of structurally diverse biaryls and has been applied to quinoline systems to introduce substituents that can be precursors to the carboxylate group or to build upon the quinoline core. nih.gov

For instance, a key strategy involves the palladium-catalyzed Suzuki coupling of a halogenated quinoline intermediate with a suitable boronic acid or ester. acs.orgacs.org This approach allows for the modular construction of complex quinoline derivatives. While direct Suzuki coupling to install a carboxylate group is less common, the reaction is invaluable for creating substituted quinoline precursors that can then be converted to the target ester. For example, a bromo-substituted quinoline can be coupled with a boronic acid, followed by subsequent oxidation and esterification steps to yield the desired quinoline-4-carboxylate (B1235159).

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling on Quinoline Scaffolds

| Quinoline Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |

| 6-bromo-4-chloroquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 6-aryl-4-chloroquinoline | acs.org |

| 2-chloroquinoline-4-carboxylic acid derivative | Arylboronic ester | Not Specified | Not Specified | 2-arylquinoline-4-carboxamide | acs.org |

| Heterocyclic carboxylic acids | Arylboronic acids | Pd-catalyst | Not Specified | Heterobiaryls | nih.gov |

Green Chemistry Approaches in Quinoline Carboxylate Synthesis (e.g., Aqueous Media and Environmentally Benign Catalysts)

In recent years, the principles of green chemistry have guided the development of more sustainable synthetic routes to quinoline derivatives. acs.org These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key strategies include the use of water as a solvent, employment of environmentally benign catalysts, and one-pot multicomponent reactions. researchgate.net

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been adapted to greener conditions. acs.org One modified approach utilizes a dual solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst for a one-pot multicomponent reaction involving an aryl aldehyde, an amine, and a pyruvate. researchgate.net This method offers mild reaction conditions and excellent conversion rates. researchgate.net Similarly, syntheses have been developed that proceed in water, which is a cheap, non-flammable, and environmentally safe solvent. researchgate.net

The use of non-toxic and readily available catalysts is another hallmark of green quinoline synthesis. Catalysts such as iron(III) chloride (FeCl₃) have been successfully employed for the efficient, one-pot synthesis of quinoline derivatives under mild conditions. researchgate.net

Table 2: Comparison of Green Synthesis Methods for Quinoline-4-Carboxylic Acids

| Method | Catalyst | Solvent | Key Advantages | Reference |

| Modified Doebner Reaction | p-TSA | Water/Ethylene Glycol | Mild conditions, high conversion, broad scope | researchgate.net |

| Pfitzinger Reaction | KOH | Water | One-pot, simple workup | researchgate.net |

| Doebner Reaction | Ytterbium perfluorooctanoate | Water | Good yields for various derivatives | nih.gov |

| One-pot Condensation | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free | Short reaction times (12-30 min), high yields (84-93%) | researchgate.net |

Functional Group Interconversion Strategies for Carboxylate Esters

Once the quinoline-4-carboxylic acid scaffold is assembled, several strategies can be employed to introduce or modify the carboxylate ester group. These functional group interconversions are crucial for arriving at the final target molecule, this compound.

Esterification of Quinoline Carboxylic Acid Precursors

The most direct route to the target ester is the esterification of its corresponding carboxylic acid precursor, 2,6-dimethylquinoline-4-carboxylic acid. chemicalbook.comscbt.com This transformation can be achieved through various established methods.

One common approach is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly mild and effective for converting carboxylic acids to esters, even with sensitive substrates. organic-chemistry.org Another efficient reagent for this conversion is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction between carboxylic acids and alcohols. researchgate.net These methods provide reliable pathways to methyl esters from their carboxylic acid precursors under non-acidic and gentle conditions. orgsyn.org

Selective Oxidation of Methyl Groups in Quinoline Systems

An alternative strategy involves the synthesis of a quinoline precursor with a methyl group at the 4-position, which is then selectively oxidized to the corresponding carboxylic acid before esterification. The oxidation of a methyl group on an aromatic ring, particularly one activated by the quinoline system, is a feasible transformation.

Theoretical considerations suggest that in the oxidation of 4-methylquinoline, the methyl group is the most likely site of initial attack, leading to the formation of quinoline-4-carboxylic acid. pvamu.edu Metal-free methods have been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net This aldehyde can then be further oxidized to the carboxylic acid. Additionally, catalytic systems using molecular oxygen as the oxidant have been explored for the selective oxidation of methyl aromatics, often yielding the corresponding carboxylic acid as the major product. mdpi.comresearchgate.net This approach offers an atom-economical and environmentally conscious route to the carboxylic acid precursor. mdpi.com

Derivatization Reactions for Specific Ester Formation (e.g., N-hydroxysuccinimide esters)

For certain applications, particularly in peptide synthesis or bioconjugation, it is advantageous to convert the carboxylic acid into a more reactive "active ester." N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their stability and reactivity towards nucleophiles like amines. thieme-connect.com

The synthesis of 2,6-dimethylquinoline-4-carboxylic acid N-hydroxysuccinimide ester involves the reaction of the parent carboxylic acid with N-hydroxysuccinimide. This coupling is typically mediated by a carbodiimide (B86325) or other activating agents. thieme-connect.com More recent methods utilize a combination of triphenylphosphine (B44618) and iodine with triethylamine (B128534) to facilitate the formation of NHS esters from carboxylic acids under mild, room-temperature conditions, avoiding the need for carbodiimides. nih.govorganic-chemistry.org These active esters are valuable intermediates that can be used to form amides or other ester derivatives under gentle conditions. researchgate.netgoogle.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2,6-dimethylquinoline-4-carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

The structural assignment of this compound is achieved through detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the two methyl group protons (at C2 and C6), and the methyl ester protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbon of the ester group, the sp²-hybridized carbons of the quinoline ring system, and the sp³-hybridized carbons of the three methyl groups. nih.gov

2D NMR: To unambiguously assign each signal, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out the sequence of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C4, C6, C2) and connecting the methyl ester group to the C4 position of the quinoline ring.

The table below outlines the expected NMR assignments for this compound based on analysis of related quinoline derivatives. amazonaws.commdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2-CH₃ | ~2.7 (s) | ~25 | H3, H5 |

| 3-H | ~7.9 (s) | ~118 | C2, C4, C4a, C=O |

| 5-H | ~8.1 (d) | ~125 | C4, C7, C8a |

| 6-CH₃ | ~2.5 (s) | ~21 | H5, H7 |

| 7-H | ~7.6 (d) | ~132 | C5, C8a |

| 8-H | ~7.9 (d) | ~128 | C4a, C6, C7 |

| 4-COOCH₃ | ~4.0 (s) | ~53 | C=O |

| 4-COOCH₃ | - | ~167 | 3-H, 4-COOCH₃ protons |

| 2 | - | ~159 | 2-CH₃ protons, 3-H |

| 4 | - | ~147 | 3-H, 5-H |

| 4a | - | ~148 | 3-H, 5-H, 8-H |

| 6 | - | ~138 | 6-CH₃ protons, 5-H, 7-H |

| 8a | - | ~129 | 5-H, 7-H, 8-H |

Note: The chemical shift values are estimates and can vary based on the solvent and experimental conditions.

The chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons. The protons on the aromatic ring (H3, H5, H7, H8) are expected to appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The singlet nature of the H3 proton is a key identifier, indicating no adjacent protons. The protons at C5, C7, and C8 would exhibit doublet or doublet of doublets patterns depending on their coupling with neighboring protons. The methyl groups (2-CH₃, 6-CH₃, and the ester OCH₃) would appear as sharp singlets in the upfield region. amazonaws.comnih.gov

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal (around 167 ppm). The aromatic and heterocyclic carbons appear between 118 and 160 ppm, while the methyl carbons are found in the upfield region (~21-53 ppm). mdpi.com

Isotopic labeling is a powerful technique used to trace the fate of atoms in chemical reactions or metabolic pathways and to aid in spectral assignment. nih.govmusechem.com By replacing a specific hydrogen atom with its isotope, deuterium (B1214612) (²H), researchers can gain significant insights.

For this compound, deuterium labeling could be employed in several ways:

Mechanistic Studies: If the compound is synthesized via a reaction where a C-H bond is formed, using a deuterated reagent can help elucidate the reaction mechanism. The position of the deuterium in the final product, confirmed by NMR (absence of a ¹H signal and a modified ¹³C signal) and Mass Spectrometry (an increase in molecular weight), provides direct evidence of the bond-forming step.

Metabolic Studies: In drug discovery, stable isotope labeling is used to study a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net A deuterated version of this compound could be administered and its metabolites tracked using mass spectrometry.

NMR Assignment: Synthesizing a derivative with a deuterium at a specific position (e.g., the C3 position) would cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming the assignment of that proton.

Vibrational and Mass Spectrometry Investigations

While NMR provides the skeletal framework, FTIR and mass spectrometry offer complementary information about functional groups and molecular weight.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence. For this compound, the key expected vibrational bands are summarized below. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methyl (CH₃) Groups |

| 1730-1715 | C=O Stretch | Ester Carbonyl |

| 1600-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1250-1100 | C-O Stretch | Ester Linkage |

| 850-750 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |

The most prominent peak would be the strong C=O stretch of the ester group, which is a definitive indicator of this functionality. researchgate.net The pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (molecular formula C₁₃H₁₃NO₂), HRMS is used to confirm the identity of the synthesized compound. amazonaws.com

The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Formula: C₁₃H₁₃NO₂

Monoisotopic Mass: 215.0946 u

Calculated [M+H]⁺: 216.1025 u

An experimental HRMS result matching this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the successful synthesis of the target compound. amazonaws.com

Mass Spectrometric Fragmentation Pathway Analysis

The mass spectrometric fragmentation of quinoline derivatives, particularly quinoline-4-carboxylic acids and their esters, follows characteristic pathways that provide valuable structural information. While specific fragmentation data for this compound is not extensively detailed in the available literature, the general fragmentation patterns of this class of compounds can be inferred from studies on structurally similar molecules. chempap.orgresearchgate.net

Upon electron ionization (EI), the molecular ion (M+) of quinoline-4-carboxylate (B1235159) esters is typically observed, reflecting the stability of the aromatic system. chempap.org The primary fragmentation pathways often involve the ester group at the C4 position. A common initial fragmentation is the loss of the methoxy (B1213986) radical (•OCH3) to form an acylium ion, followed by the expulsion of a carbon monoxide (CO) molecule.

Another significant fragmentation route for quinoline carboxylic acids and their esters involves the cleavage of the carboxyl or ester group. For instance, the elimination of the entire methoxycarbonyl group (-COOCH3) can occur. Additionally, fragmentation of the quinoline ring system itself is possible, often initiated after the initial losses from the substituent. A characteristic fragmentation of the quinoline ring is the loss of hydrogen cyanide (HCN). chempap.org

Based on the analysis of related compounds, a plausible fragmentation pathway for this compound would likely involve the following key steps:

Formation of the Molecular Ion: The molecule is ionized to produce the molecular ion [M]+•.

Loss of the Methoxy Radical: The molecular ion undergoes cleavage of the O-CH3 bond to lose a methoxy radical (•OCH3), resulting in a prominent [M - 31]+ fragment.

Loss of Carbon Monoxide: The [M - 31]+ fragment can then lose a molecule of carbon monoxide (CO) to yield an [M - 59]+ ion.

Fragmentation of the Quinoline Ring: Subsequent fragmentation may involve the quinoline nucleus, potentially through the loss of HCN, a characteristic fragmentation for quinolines. chempap.org

The presence of the two methyl groups on the quinoline ring is expected to influence the fragmentation pattern, potentially leading to the loss of methyl radicals or rearrangement processes involving these groups. The stability of the resulting fragment ions will govern the relative abundance of the peaks observed in the mass spectrum.

Single-Crystal X-ray Diffraction Analysis of Quinoline Carboxylate Structures

Determination of Molecular Conformation and Bond Geometries

In related quinoline carboxylate structures, the quinoline ring system is generally found to be planar or nearly planar. nih.gov The substituents on the ring, such as the methyl and carboxylate groups, will lie in or close to this plane, although some rotation around the single bonds connecting them to the ring is possible.

The bond lengths and angles within the quinoline ring are expected to be consistent with those of a heteroaromatic system. For instance, the C-C bond lengths within the rings will exhibit values intermediate between those of single and double bonds. The C-N bonds will have lengths characteristic of an aromatic heterocyclic amine. The geometry around the ester group will be trigonal planar for the carbonyl carbon and tetrahedral for the methyl carbon. The phenyl ring is often observed to be twisted relative to the quinoline ring system in related structures. nih.gov

| Feature | Expected Geometry |

| Quinoline Ring | Planar |

| Carboxylate Group | Planar |

| Methyl Groups | Tetrahedral |

Analysis of Crystal Packing and Lattice Architecture

In many crystalline structures of related compounds, molecules are organized in such a way as to maximize favorable intermolecular interactions. This can result in various packing motifs, such as herringbone patterns, layered structures, or more complex three-dimensional networks. The specific lattice architecture will depend on the symmetry of the crystal system, which can range from triclinic to monoclinic and orthorhombic for similar molecules. mdpi.com

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

The solid-state structures of quinoline carboxylate derivatives are stabilized by a variety of non-covalent interactions. nih.gov

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors, weak C-H...O hydrogen bonds involving the methyl groups or aromatic C-H bonds as donors and the carbonyl oxygen or the quinoline nitrogen as acceptors can play a significant role in stabilizing the crystal structure.

π-π Stacking: The planar aromatic quinoline rings are prone to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are a major contributor to the cohesive energy of the crystal lattice. The stacking can be either face-to-face or offset, with the latter being more common to reduce electrostatic repulsion. mdpi.com

The combination of these intermolecular forces directs the self-assembly of the molecules into a well-defined crystal lattice, influencing the material's physical properties.

Theoretical and Computational Chemistry Studies on Methyl 2,6 Dimethylquinoline 4 Carboxylate Systems

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of quinoline (B57606) systems. These computational methods offer profound insights into the geometry, electronic distribution, and reactivity of molecules, which are often challenging to determine experimentally.

Density Functional Theory (DFT) has become a important tool in computational chemistry for the accurate prediction of molecular geometries and electronic properties. nih.gov By utilizing various functionals and basis sets, DFT calculations can determine the most stable conformation of a molecule, known as its optimized geometry. For instance, studies on various quinoline derivatives have successfully employed DFT methods, such as B3LYP with the 6-311+G(2d) basis set, to achieve results that are in good agreement with experimental data. researchgate.net

The geometrical parameters, including bond lengths and angles of quinoline derivatives, can be precisely calculated. For example, in a study of 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde, the bond lengths were found to vary depending on the functional and basis set used, with B3LYP/6–311 + G(2d) providing reliable results. researchgate.net These calculations are crucial for understanding the steric and electronic effects of substituents on the quinoline core.

The following table, based on data from analogous quinoline structures, illustrates typical geometrical parameters that could be expected for methyl 2,6-dimethylquinoline-4-carboxylate.

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) bond length | 1.39 - 1.42 |

| C-N bond length | 1.33 - 1.37 |

| C=O bond length | ~1.21 |

| C-O bond length | ~1.35 |

| C-C-C bond angle | 118 - 121 |

| C-N-C bond angle | ~117 |

| Dihedral angles | Dependent on substituent orientation |

Note: The data presented in this table is derived from computational studies on structurally related quinoline derivatives and serves as an estimation for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govrsc.org

In quinoline derivatives, the distribution of the HOMO and LUMO is significantly influenced by the nature and position of substituents. For example, in some substituted quinolines, the HOMO is localized on the quinoline moiety and an amide group, while the LUMO is distributed over the amide and an adjacent substituted ring. rsc.org This distribution dictates the sites of electrophilic and nucleophilic attack. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org

The energy gap (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on tunable quinoline derivatives have shown that the presence of electron-donating groups like –NH2, –OH, and –OCH3 can effectively reduce the energy gap. rsc.org

| Molecular Orbital | Typical Energy (eV) | Significance |

| HOMO | -6.0 to -7.0 | Electron-donating ability |

| LUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |

Note: The data in this table is based on DFT calculations for various substituted quinoline derivatives and provides an estimated range for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify the regions susceptible to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions represent positive electrostatic potential, indicating electron-deficient areas (electrophilic sites).

For quinoline derivatives, MEP maps reveal that the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are generally regions of high electron density (red or yellow), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings often exhibit a positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction. These maps provide a visual representation of the molecule's reactivity and are instrumental in understanding intermolecular interactions.

Mechanistic Insights from Computational Simulations

Computational simulations offer a powerful lens through which to examine the intricate details of chemical reaction mechanisms. By modeling the reaction pathways, chemists can gain a deeper understanding of the factors that govern reactivity and selectivity.

The Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.gov MEDT analyzes the changes in electron density along a reaction pathway to elucidate the molecular mechanism of a reaction. nih.gov

This theory is particularly useful for studying reactions involving quinoline derivatives, where the flow of electron density can determine the reaction's feasibility and outcome. By analyzing the topological changes of the electron localization function (ELF), MEDT can characterize the formation and breaking of chemical bonds during a reaction. This approach allows for a detailed rationalization of reaction mechanisms and can predict the most favorable reaction pathways.

Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that quantify the global and local reactivity of a molecule. nih.gov These indices are derived from the variation of energy with respect to the number of electrons and offer a quantitative measure of a molecule's propensity to react. nih.gov

Key global reactivity indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

These indices are invaluable for comparing the reactivity of different quinoline derivatives. For instance, a higher electrophilicity index suggests a stronger electrophile, while a higher nucleophilicity index indicates a better nucleophile.

Local reactivity indices, such as the Parr functions (P(r)) , are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. By calculating these indices for each atom in the molecule, one can predict the regioselectivity of a reaction.

| CDFT Reactivity Index | Definition | Significance |

| Electronegativity (χ) | -μ | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / 2η | Global electrophilic nature |

| Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | Global nucleophilic nature |

Note: I and A represent the first ionization potential and electron affinity, respectively. TCE stands for tetracyanoethylene, a reference molecule. The values for these indices are dependent on the specific computational method used.

Advanced Computational Property Prediction

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.gov The NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes in real space. chemtools.org This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org

NCI analysis generates 3D isosurfaces that highlight regions of noncovalent interactions. These surfaces are typically color-coded to indicate the nature and strength of the interaction. imperial.ac.uk

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. imperial.ac.uk

For quinoline systems, NCI analysis can provide detailed insights into intramolecular and intermolecular interactions. Intramolecularly, it can reveal weak hydrogen bonds or steric strain between substituents on the quinoline core. Intermolecularly, it is invaluable for understanding crystal packing, protein-ligand binding, and self-assembly. nih.govresearchgate.net For instance, in a crystal lattice, NCI plots can visualize the network of hydrogen bonds and π-π stacking interactions that stabilize the structure. In the context of drug design, where quinoline derivatives often act as inhibitors, NCI analysis can map the specific noncovalent interactions between the inhibitor and the amino acid residues in the active site of a protein. nih.govnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique 3D picture of the molecule's shape and its environment within the crystal.

Several properties can be mapped onto the Hirshfeld surface, with d_norm being one of the most common. The d_norm surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii, providing a clear visualization of significant interactions like hydrogen bonds. nih.gov

Below is a representative table showing the percentage contributions of the most significant intermolecular contacts for a similar quinoline carboxylate derivative, as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.8 |

| C···H/H···C | 14.3 |

| N···H/H···N | 14.1 |

| O···H/H···O | 9.9 |

| C···C | - |

| Other | 17.9 |

Data is representative of a similar quinoline-4-carboxylate (B1235159) derivative and is used for illustrative purposes. nih.gov

This quantitative data is crucial for understanding the forces that govern the crystal structure and for crystal engineering efforts. nih.gov

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical computing. mdpi.com Quinoline derivatives, with their extended π-conjugated systems and potential for intramolecular charge transfer, are promising candidates for NLO materials. Computational chemistry, particularly DFT, is a vital tool for predicting and understanding the NLO properties of molecules before their synthesis. mdpi.comsemanticscholar.org

The key NLO properties calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is the primary measure of a molecule's second-order NLO response. Molecules with large β values are sought after for applications like frequency doubling of laser light.

DFT calculations can reliably predict these properties. Studies on various quinoline derivatives have shown that the magnitude of β is highly sensitive to the nature and position of electron-donating and electron-withdrawing substituents on the quinoline ring. mdpi.com This donor-acceptor architecture facilitates intramolecular charge transfer upon excitation, which is a key factor for a large NLO response.

The following table presents typical calculated NLO properties for related quinoline derivatives, illustrating the range of values that can be expected.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Quinoline (Reference) | 2.18 | 1.64 x 10-23 | 0.98 x 10-30 |

| Substituted Quinoline 1 | 2.99 | 1.94 x 10-23 | 3.24 x 10-30 |

| Substituted Quinoline 2 | 4.22 | 2.37 x 10-23 | 6.30 x 10-30 |

Values are for representative quinoline derivatives and are intended to be illustrative.

These theoretical predictions guide the rational design of new organic molecules with enhanced NLO properties for advanced technological applications. mdpi.com

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior under various conditions. DFT calculations are routinely used to accurately predict key thermodynamic parameters for molecules like this compound. scirp.orgscirp.org These calculations typically start with a geometry optimization to find the lowest energy structure of the molecule, followed by a frequency calculation.

The frequency calculation provides the zero-point vibrational energy (ZPVE) and is used to compute various thermodynamic quantities at a given temperature (usually 298.15 K). scirp.org Key parameters obtained from these computations include:

Zero-Point Vibrational Energy (ZPVE): The vibrational energy of the molecule at 0 K.

Thermal Energy (E): The total energy of the molecule at a specified temperature.

Heat Capacity at Constant Volume (Cv): A measure of the heat required to raise the temperature of the molecule.

Entropy (S): A measure of the disorder or randomness of the molecule. scirp.org

These parameters are crucial for predicting reaction equilibria, reaction rates (via transition state theory), and the relative stability of different isomers or conformers. nih.gov

The table below shows representative thermodynamic parameters calculated for the parent quinoline molecule using DFT, which serves as a baseline for understanding the properties of its derivatives.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | 93.58 kcal/mol |

| Thermal Energy (E) | 99.50 kcal/mol |

| Heat Capacity (Cv) | 28.55 cal/mol·K |

| Entropy (S) | 83.21 cal/mol·K |

Data calculated for the parent quinoline molecule at 298.15 K. scirp.orgscirp.org

By performing these calculations on this compound, a detailed thermodynamic profile can be established, aiding in both theoretical studies and practical applications. scirp.org

Chemical Reactivity and Transformation Pathways of Methyl 2,6 Dimethylquinoline 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system of Methyl 2,6-dimethylquinoline-4-carboxylate exhibits a dual nature in substitution reactions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Conversely, the benzene (B151609) ring is activated by the electron-donating methyl group at the 6-position.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the benzene portion of the quinoline ring, primarily at positions 5 and 7, which are ortho and para to the activating methyl group at position 6. The presence of the deactivating carboxylate group at position 4 further directs electrophiles away from the pyridine ring.

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Quinolines

| Reagent/Conditions | Expected Major Product(s) |

| HNO₃/H₂SO₄ | Methyl 2,6-dimethyl-5-nitroquinoline-4-carboxylate and Methyl 2,6-dimethyl-7-nitroquinoline-4-carboxylate |

| Br₂/FeBr₃ | Methyl 5-bromo-2,6-dimethylquinoline-4-carboxylate and Methyl 7-bromo-2,6-dimethylquinoline-4-carboxylate |

| SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, in this compound, the 4-position is already substituted. Therefore, nucleophilic substitution is more likely to occur at the 2-position, especially if a good leaving group is present. Direct nucleophilic substitution of a hydride ion is generally not feasible. However, reactions like the Chichibabin reaction, which involves amination at the 2-position, can occur under specific conditions.

Modifications at the Carboxylate Moiety

The methyl carboxylate group at the 4-position is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.

Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,6-dimethylquinoline-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further transformations.

Reaction: this compound + H₂O (H⁺ or OH⁻) → 2,6-Dimethylquinoline-4-carboxylic acid + Methanol

Amidation:

The ester can be converted to amides by reacting with primary or secondary amines. This reaction is often facilitated by heat or the use of catalysts. The resulting amides can exhibit a range of biological activities.

Reaction: this compound + R¹R²NH → N,N-R¹R²-2,6-dimethylquinoline-4-carboxamide + Methanol

Reduction:

The carboxylate group can be reduced to a primary alcohol, (2,6-dimethylquinolin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction: this compound + LiAlH₄ (followed by aqueous workup) → (2,6-Dimethylquinolin-4-yl)methanol

Table 2: Common Transformations of the Carboxylate Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

| Amidation | R¹R²NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Transformations Involving the Methyl Substituents (e.g., Oxidation, Halogenation)

The two methyl groups at the 2- and 6-positions offer additional sites for chemical modification. The methyl group at the 2-position (quinaldine methyl group) is particularly reactive due to the influence of the adjacent nitrogen atom.

Oxidation:

The methyl groups can be oxidized to various functional groups. The 2-methyl group is more susceptible to oxidation than the 6-methyl group. Mild oxidation can yield the corresponding aldehydes (e.g., 6-methylquinoline-2-carbaldehyde), while stronger oxidizing agents can lead to the formation of carboxylic acids (e.g., 6-methylquinoline-2-carboxylic acid). Vigorous oxidation can potentially oxidize both methyl groups. youtube.comyoutube.com

Halogenation:

Free radical halogenation of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This reaction typically results in the substitution of one or more hydrogen atoms of the methyl group with a halogen, leading to the formation of halomethylquinolines. These products are valuable intermediates for further nucleophilic substitution reactions.

Table 3: Reactivity of Methyl Substituents

| Position of Methyl Group | Relative Reactivity | Common Transformations |

| C-2 | High | Oxidation to aldehyde or carboxylic acid, Halogenation |

| C-6 | Moderate | Oxidation to carboxylic acid (under stronger conditions), Halogenation |

Cycloaddition and Other Ring-Forming Reactions Utilizing Quinoline Scaffolds

The quinoline scaffold of this compound can participate in cycloaddition reactions, although this is a less common transformation compared to substitutions and functional group modifications. The electron-deficient nature of the pyridine ring can make it a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of more complex polycyclic systems. However, such reactions often require harsh conditions.

More commonly, the functional groups on the quinoline ring are utilized in ring-forming reactions. For instance, the carboxylic acid obtained from the hydrolysis of the ester can be used in intramolecular cyclization reactions to form fused heterocyclic systems. Similarly, derivatives of the methyl groups, such as aldehydes or halomethyl groups, can serve as starting points for the construction of new rings fused to the quinoline core.

Applications of Methyl 2,6 Dimethylquinoline 4 Carboxylate and Derivatives in Chemical Science

Role as Ligands in Coordination and Organometallic Chemistry

The nitrogen atom within the quinoline (B57606) ring and the oxygen atoms of the carboxylate group in Methyl 2,6-dimethylquinoline-4-carboxylate and its analogs provide excellent coordination sites for a wide range of metal ions. This has led to their extensive use as ligands in the synthesis of novel coordination and organometallic complexes.

Design and Synthesis of Metal Complexes with Quinoline Carboxylate Ligands

The design and synthesis of metal complexes incorporating quinoline carboxylate ligands have been a subject of significant research interest. These ligands can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse structural architectures from discrete molecules to one-, two-, and three-dimensional coordination polymers. nih.govresearchgate.netchemrxiv.org The specific structure is influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction conditions. polimi.it

For instance, hydrothermal synthesis has been employed to create metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), Cd(II), and Ag(I), resulting in one-dimensional chain structures and three-dimensional networks. nih.govresearchgate.net The use of mixed-ligand systems, combining quinoline carboxylates with other organic linkers like N-donor imidazole (B134444) ligands, has also been explored to construct coordination polymers with specific topologies and properties. mdpi.com The synthesis often involves the reaction of the quinoline carboxylate ligand with a corresponding metal salt in a suitable solvent, sometimes under solvothermal conditions to promote crystallization.

The structural versatility of these complexes is further highlighted by the ability of the quinoline moiety to engage in π–π stacking interactions, which can play a crucial role in the formation of supramolecular assemblies. researchgate.net The functionalization of the quinoline ring allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the geometry and stability of the resulting metal complexes. researchgate.net

Spectroscopic and Computational Studies of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in complexes derived from quinoline carboxylates. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal ion by observing the shifts in the symmetric and asymmetric stretching frequencies of the COO group. nih.govresearchgate.netbendola.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides insights into the structure of the complexes in solution, with coordinated quinoline protons often showing downfield shifts compared to the free ligand. acs.org

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure and bonding in these complexes. nih.govnih.govmdpi.com DFT calculations can be used to optimize the geometries of the complexes, predict their vibrational spectra, and analyze their frontier molecular orbitals (HOMO and LUMO). bendola.comnih.govmdpi.com This theoretical approach complements experimental data and provides a deeper understanding of the metal-ligand bond's covalent character and the electronic transitions responsible for the spectroscopic properties of the complexes. bendola.comnih.gov

Development of Analytical Reagents and Fluorescent Probes

The inherent fluorescence of the quinoline nucleus has been harnessed for the development of sensitive and selective analytical reagents and fluorescent probes. By modifying the basic structure of this compound, researchers can create derivatives that exhibit changes in their fluorescence properties upon interaction with specific analytes.

Synthesis of Quinoline-based Fluorescent Derivatization Agents

The synthesis of quinoline-based fluorescent derivatization agents often involves introducing specific functional groups onto the quinoline scaffold that can interact with target molecules. nih.govresearchgate.net These synthetic strategies aim to create "push-pull" systems within the molecule, where electron-donating and electron-withdrawing groups modulate the intramolecular charge transfer (ICT) characteristics, thereby influencing the fluorescence quantum yield and solvatochromic properties. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective functionalization of the quinoline core, allowing for the introduction of diverse chemical moieties at specific positions. nih.gov For example, novel fluorescent sensors have been designed and synthesized through the chemical modification of a quinoline fluorophore to enable the selective detection of metal ions like Fe³⁺. nih.govrsc.org The synthesis can also involve multi-step procedures including condensation reactions, nitro group reduction, and coupling reactions to yield a library of quinoline derivatives with tunable photophysical properties. nih.gov

| Derivative Type | Synthetic Approach | Target Analyte Example | Reference |

| Amino-quinoline | Palladium-catalyzed C-H activation | Lipid droplets | researchgate.net |

| Quinoline-amide | Multi-step synthesis involving coupling reactions | General purpose fluorophores | nih.gov |

| Sensor for Fe³⁺ | Chemical modification of quinoline fluorophore | Fe³⁺ | nih.govrsc.org |

Spectrofluorimetric and HPLC-based Detection Methodologies

Quinoline-based fluorescent probes are utilized in various analytical techniques. Spectrofluorimetry is a common method where the change in fluorescence intensity or wavelength of the probe upon binding to an analyte is measured. For instance, a synthesized quinoline derivative exhibited a significant fluorescence quenching effect in the presence of Fe³⁺, allowing for its quantitative analysis. nih.govrsc.org The detection limit for Fe³⁺ using this probe was determined to be in the micromolar range. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is another powerful technique that employs these derivatives. researchgate.netsielc.com In this methodology, the quinoline-based agent can be used to derivatize a non-fluorescent analyte, making it detectable by fluorescence. This enhances the sensitivity and selectivity of the HPLC method. Specific HPLC methods have been developed for the analysis of quinoline derivatives themselves, for example, for monitoring the levels of antileishmanial 2-substituted quinolines in biological samples like rat plasma. researchgate.net The optimization of HPLC conditions, such as the mobile phase composition and gradient, is crucial for achieving good resolution of the analytes. researchgate.netsielc.com

Potential in Material Science for Optoelectronic and Photonic Applications

The unique photophysical properties of quinoline derivatives, including their strong fluorescence and tunable electronic characteristics, make them promising candidates for applications in material science, particularly in the fields of optoelectronics and photonics. nih.govnih.gov

The development of quinoline-based dyes with high quantum yields is an active area of research. nih.gov These materials can potentially be used in the fabrication of organic light-emitting diodes (OLEDs), where they can function as the emissive layer. The ability to tune the emission color by modifying the chemical structure of the quinoline derivative is a significant advantage for creating full-color displays. nih.gov

Furthermore, the formation of metal-organic frameworks (MOFs) using quinoline carboxylate ligands can lead to materials with interesting photoluminescent properties. chemrxiv.org These materials could find applications as sensors, in light harvesting, or as components in other photonic devices. The rigid structure of the quinoline ligand can help in the construction of robust frameworks, while the electronic properties of the ligand and the metal center can be tailored to achieve desired optical responses. The investigation into the nonlinear optical properties of these compounds is also an emerging area of interest.

Catalytic Roles or Supports in Chemical Transformations

The field of catalysis has seen significant advancements through the development and application of novel ligands that can modulate the activity and selectivity of metal catalysts. Quinoline derivatives, owing to their robust aromatic structure and the presence of a nitrogen atom capable of coordinating with metal centers, have emerged as a promising class of ligands. Specifically, derivatives of quinoline-4-carboxylic acid, including esters like this compound, are of interest for their potential to act as effective ligands in various catalytic transformations. While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader family of quinoline-based ligands has demonstrated considerable utility in catalysis, providing a strong basis for the potential roles of this specific compound and its derivatives. researchgate.net

The catalytic proficiency of quinoline-based compounds is often attributed to their ability to form stable complexes with transition metals. These metal complexes can then act as catalysts in a variety of organic reactions. For instance, quinoline-based ligands are recognized for their effective performance in palladium-catalyzed reactions. researchgate.net In such systems, the quinoline moiety can coordinate to the palladium center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's reactivity and selectivity. One notable example involves the use of a quinoline-based ligand in a palladium(II)-catalyzed β-C(sp³)-H monoselective chlorination of free carboxylic acids. researchgate.net This highlights the capacity of the quinoline framework to facilitate challenging chemical transformations.

Furthermore, the assembly of quinoline derivatives with metal salts can lead to complexes with significant catalytic activity. Studies on various quinoline derivatives have shown that their complexes with copper(II) salts, such as copper(II) acetate, can efficiently catalyze oxidation reactions, for example, the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by the nature of the ligand's substituents and the counter-ions of the metal salt. Electron-donating groups on the quinoline ring can enhance the electron density at the coordinating nitrogen atom, leading to the formation of more stable and active metal complexes. mdpi.com

In the context of cross-coupling reactions, which are fundamental in synthetic organic chemistry, quinoline itself can serve a dual role as both a substrate and a ligand. Research has demonstrated that in certain palladium-catalyzed one-pot processes that combine traditional cross-coupling with C-H functionalization, the quinoline substrate can act as an N-ligand, facilitating the reaction without the need for an external ligand. nih.gov This dual functionality underscores the inherent potential of the quinoline scaffold in catalytic cycles.

While the direct use of this compound as a catalyst or catalytic support is a developing area of research, the established catalytic applications of analogous quinoline structures provide a strong indication of its potential. The presence of the methyl groups at the 2 and 6 positions, along with the methyl carboxylate group at the 4 position, can be expected to modulate the electronic and steric properties of the molecule, thereby influencing its coordination behavior and the catalytic performance of its potential metal complexes. Further research into the coordination chemistry and catalytic activity of this compound and its derivatives is poised to uncover novel applications in chemical transformations.

Structure Property Relationships in Methyl 2,6 Dimethylquinoline 4 Carboxylate Systems

Influence of Substituent Effects on Reactivity and Spectroscopic Signatures

The reactivity and spectroscopic properties of the methyl 2,6-dimethylquinoline-4-carboxylate scaffold are significantly influenced by the nature and position of its substituents. The quinoline (B57606) core, being an aromatic system, allows for the transmission of electronic effects, which can either enhance or diminish the reactivity of the molecule towards chemical transformations.

The methyl groups at the 2- and 6-positions exert a positive inductive effect (+I), donating electron density to the quinoline ring. This increased electron density can influence the nucleophilicity and basicity of the quinoline nitrogen. Theoretical studies on similar methyl-substituted heterocyclic systems have shown that an increase in the number of methyl substituents generally leads to an increase in gas-phase basicity. nih.gov

The methyl ester group at the 4-position, conversely, is an electron-withdrawing group (-I, -M effect), which deactivates the ring towards electrophilic substitution and influences the reactivity of the carboxylate function itself. The interplay between the electron-donating methyl groups and the electron-withdrawing methyl ester group creates a unique electronic environment within the molecule.

Spectroscopic signatures are also highly sensitive to substituent effects. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of protons and carbons are directly related to the electronic environment of the nuclei. For instance, in related quinoline derivatives, the position of methyl groups can be clearly distinguished in the 1H-NMR and 13C-NMR spectra. The protons of the methyl group at the 2-position typically resonate at a different chemical shift compared to the methyl group at the 6-position due to their different proximities to the nitrogen atom and the aromatic currents of the two rings. Similarly, the carbonyl carbon of the ester group exhibits a characteristic chemical shift in the 13C-NMR spectrum, which can be influenced by substituents on the quinoline ring that affect its electronic character. nih.gov

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The C=O stretching frequency of the ester group in this compound is expected to be a strong, characteristic band. The position of this band can be subtly shifted by the electronic effects of the methyl substituents.

Table 1: Predicted Influence of Substituents on Spectroscopic Signatures of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on 1H-NMR | Predicted Impact on 13C-NMR | Predicted Impact on IR (C=O stretch) |

| Methyl | 2 | +I | Upfield shift of adjacent ring protons | Upfield shift of attached and adjacent carbons | Minor shift to lower wavenumber |

| Methyl | 6 | +I | Upfield shift of adjacent ring protons | Upfield shift of attached and adjacent carbons | Minor shift to lower wavenumber |

| Methyl carboxylate | 4 | -I, -M | Downfield shift of adjacent ring protons | Downfield shift of carbonyl carbon and attached ring carbon |

Conformational Analysis and its Impact on Chemical Behavior

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the methyl ester group relative to the quinoline ring, can have a profound impact on its chemical behavior. While the quinoline ring system is largely planar, rotation around the single bond connecting the carboxylate group to the ring (C4-C=O) can lead to different conformers.

The steric bulk of the methyl groups, especially the one at the 2-position, can influence the preferred conformation of the ester group. Steric hindrance between the C2-methyl group and the ester group could favor a conformation where the ester is twisted out of the plane of the quinoline ring. This deviation from planarity can affect the extent of conjugation between the carbonyl group and the aromatic system.

A more planar conformation would allow for greater π-orbital overlap, leading to increased electronic delocalization. This can affect the reactivity of the ester group, for instance, in hydrolysis or amidation reactions. A twisted conformation, on the other hand, would reduce this conjugation, potentially making the carbonyl carbon more susceptible to nucleophilic attack. The conformational preference can also influence intermolecular interactions in the solid state, affecting crystal packing and physical properties like melting point. In related heterocyclic systems, it has been shown that steric hindrance near a reactive site can direct the outcome of a chemical reaction. mdpi.com

Molecular Design Principles for Modulating Chemical Properties

The structure of this compound can be systematically modified to fine-tune its chemical properties for various applications. The principles of molecular design involve the strategic placement of different functional groups to alter the electronic and steric characteristics of the molecule.

Modulating Reactivity:

Introducing Electron-Withdrawing or -Donating Groups: The reactivity of the quinoline ring can be further modulated by introducing additional substituents. For example, adding a strong electron-withdrawing group like a nitro group would decrease the basicity of the quinoline nitrogen and make the ring more susceptible to nucleophilic attack. Conversely, adding a strong electron-donating group like a methoxy (B1213986) group would increase the electron density of the ring, enhancing its reactivity towards electrophiles.

Modification of the Ester Group: The ester group itself can be a point of modification. Conversion to an amide, for instance, introduces a hydrogen bond donor and changes the electronic properties of the substituent at the 4-position. The nature of the alcohol component of the ester can also be varied to alter solubility and steric bulk.

Tuning Spectroscopic and Physicochemical Properties:

Systematic Variation of Substituents: By systematically varying the substituents on the quinoline ring, it is possible to create a library of compounds with a range of electronic and lipophilic properties. This is a common strategy in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. acs.org

Bioisosteric Replacement: The methyl groups could be replaced with other groups of similar size and electronic properties (bioisosteres) to subtly modify the molecule's properties without drastic structural changes. For example, replacing a methyl group with a halogen or a trifluoromethyl group can significantly alter the electronic properties and lipophilicity.

The design of novel quinoline derivatives often employs computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, to predict how structural modifications will affect biological activity or other desired properties. mdpi.comnih.gov These in-silico approaches can guide the synthesis of new derivatives with enhanced characteristics. researchgate.net

Conclusion and Future Directions in Methyl 2,6 Dimethylquinoline 4 Carboxylate Research

Synthesis and Characterization Advancements

The synthesis of quinoline-4-carboxylates has evolved significantly from traditional methods. The Doebner and Pfitzinger reactions have historically been the primary routes to obtaining the quinoline-4-carboxylic acid core. These classic pathways, however, often face challenges such as long reaction times, low yields, and the use of hazardous reagents.

Recent advancements have focused on overcoming these limitations through greener and more efficient methodologies. researchgate.net Modern synthetic strategies increasingly incorporate microwave irradiation, solvent-free conditions, and the use of efficient, reusable catalysts to improve yields and reduce environmental impact. researchgate.net One-pot procedures, which combine multiple reaction steps into a single operation, have also become a key strategy for synthesizing quinoline (B57606) derivatives efficiently. researchgate.net For instance, the synthesis of the parent acid, 2,6-dimethylquinoline-4-carboxylic acid, can be achieved from 5-methylindoline-2,3-dione. researchgate.net The target ester, Methyl 2,6-dimethylquinoline-4-carboxylate, is then typically prepared via standard esterification of the carboxylic acid precursor.

The characterization of this compound and related compounds relies on a suite of advanced analytical techniques. These methods are crucial for confirming the molecular structure, determining purity, and elucidating physicochemical properties.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight and fragmentation patterns of the compound. bldpharm.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound. bldpharm.com

X-ray Crystallography: When single crystals can be grown, this technique provides definitive information about the three-dimensional structure of the molecule in the solid state. mdpi.com

Table 1: Typical Analytical Data for Quinoline Carboxylate Characterization

| Technique | Information Provided | Typical Application |

|---|---|---|

| ¹H NMR | Chemical shift, coupling constants of protons | Elucidation of the hydrogen framework |

| ¹³C NMR | Chemical shift of carbon atoms | Mapping the carbon skeleton |

| LC-MS | Molecular weight, fragmentation pattern | Confirmation of molecular formula and identity |

| HPLC | Retention time, peak area | Purity assessment and quantification |

Insights from Theoretical and Applied Studies

Research into quinoline carboxylates has yielded significant insights, driven by both experimental applications and theoretical modeling. The quinoline scaffold is a well-known pharmacophore, and its derivatives are investigated for a wide range of biological activities. researchgate.net Studies on similar compounds have shown potential as inhibitors of enzymes like cytochrome P450, which is relevant in drug metabolism. sigmaaldrich.com

Theoretical studies, particularly using quantum chemical calculations like Density Functional Theory (DFT), have become indispensable. mdpi.com These computational methods provide a deeper understanding of the electronic structure, reactivity, and potential interaction mechanisms of molecules like this compound. mdpi.com

Key Areas of Investigation:

Medicinal Chemistry: The primary application of quinoline carboxylates is in drug discovery. They have been evaluated for antimicrobial, anticancer, anti-inflammatory, and antiviral activities. mdpi.comnih.gov The specific substitution pattern of this compound—with methyl groups at positions 2 and 6—influences its steric and electronic properties, which in turn dictates its biological target specificity.

Molecular Docking: Computational docking simulations are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Reaction Mechanism Analysis: Theoretical calculations help elucidate the pathways of chemical reactions, such as the regioselectivity of alkylation, providing a basis for optimizing synthetic conditions. mdpi.com

Table 2: Summary of Theoretical and Applied Research on Quinoline Carboxylates

| Research Area | Methods Used | Key Insights Gained |

|---|---|---|

| Biological Activity Screening | In vitro assays (e.g., cell line studies) | Identification of potential therapeutic activities (e.g., anticancer, antimicrobial). nih.gov |

| Computational Chemistry | DFT, Molecular Docking | Prediction of molecular geometry, electronic properties, and binding affinity to biological targets. mdpi.com |

| Structure-Activity Relationship (SAR) | Synthesis of analogues, biological testing | Understanding how chemical modifications to the quinoline core affect biological activity. |

Future Research Frontiers and Potential for Innovation in Quinoline Carboxylate Chemistry

The future of research on this compound and related quinoline compounds is bright, with numerous opportunities for innovation. The versatility of the quinoline core ensures its continued relevance in synthetic and medicinal chemistry.

Emerging Synthetic Methodologies: The development of novel synthetic routes remains a high priority. Future efforts will likely focus on:

Catalysis: Exploring new catalysts, including earth-abundant metals and organocatalysts, to enable more selective and efficient transformations.

Flow Chemistry: Applying continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes. vulcanchem.com

Photochemical and Electrochemical Synthesis: These methods provide alternative energy sources to drive chemical reactions, often under milder conditions, and can unlock novel reaction pathways. mdpi.comvulcanchem.com

New Applications and Innovations: Beyond established applications, future research could explore:

Multifunctional Agents: Integrating the quinoline carboxylate scaffold into more complex molecules to create compounds with multiple pharmacophores, potentially leading to agents with novel mechanisms of action. vulcanchem.com

Materials Science: Investigating the potential of quinoline derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, based on their photophysical properties.

Advanced Biological Probes: Designing and synthesizing fluorescent quinoline derivatives to serve as probes for studying biological processes within cells.

The synergy between advanced synthesis, computational modeling, and biological evaluation will be crucial for unlocking the full potential of this compound. As synthetic methods become more sophisticated and our understanding of molecular interactions deepens, this compound and its analogues will undoubtedly contribute to significant scientific and technological advancements.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing Methyl 2,6-dimethylquinoline-4-carboxylate?

Answer: